7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine
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Overview
Description
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine: is a heterocyclic compound with the molecular formula C8H10N2O . It is characterized by a pyrano-pyridine fused ring system, which is a structural motif found in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with malononitrile and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using hydrogen in the presence of palladium on activated carbon as a catalyst.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on activated carbon.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrano-pyridine derivatives.
Scientific Research Applications
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-3-6-5-11-2-1-8(6)10-4-7/h3-4H,1-2,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDASSZXVCIBITR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934202 |
Source
|
Record name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151225-39-7 |
Source
|
Record name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151225-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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